molecular formula C12H14O2 B7785933 methyl (E)-3-(4-ethylphenyl)-2-propenoate

methyl (E)-3-(4-ethylphenyl)-2-propenoate

Cat. No.: B7785933
M. Wt: 190.24 g/mol
InChI Key: QIOWPRYONMOYMW-CMDGGOBGSA-N
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Description

Methyl (E)-3-(4-ethylphenyl)-2-propenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a propenoate moiety, which is further substituted with a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-(4-ethylphenyl)-2-propenoate typically involves the esterification of (E)-3-(4-ethylphenyl)-2-propenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the acid and methanol are passed over a solid acid catalyst at elevated temperatures. The continuous removal of water formed during the reaction helps drive the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(4-ethylphenyl)-2-propenoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(4-ethylphenyl)-2-propenoic acid.

    Reduction: 3-(4-ethylphenyl)-2-propenol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (E)-3-(4-ethylphenyl)-2-propenoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (E)-3-(4-ethylphenyl)-2-propenoate involves its interaction with various molecular targets depending on the specific application. For example, in ester hydrolysis, the compound is cleaved by esterases to form the corresponding acid and alcohol. The molecular pathways involved in its action are typically related to the functional groups present in the compound and their reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-(4-methylphenyl)-2-propenoate
  • Methyl (E)-3-(4-isopropylphenyl)-2-propenoate
  • Methyl (E)-3-(4-tert-butylphenyl)-2-propenoate

Uniqueness

Methyl (E)-3-(4-ethylphenyl)-2-propenoate is unique due to the presence of the 4-ethylphenyl group, which imparts specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents.

Properties

IUPAC Name

methyl (E)-3-(4-ethylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h4-9H,3H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOWPRYONMOYMW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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